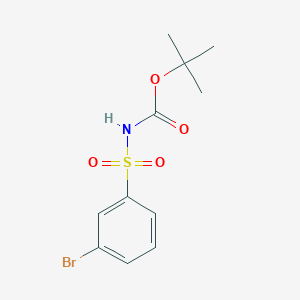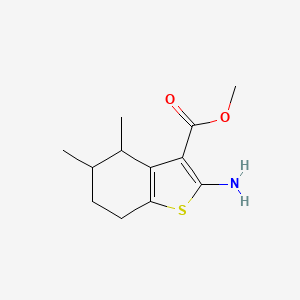
Tert-butyl 3-bromophenylsulfonylcarbamate
Descripción general
Descripción
Tert-butyl 3-bromophenylsulfonylcarbamate is a chemical compound with the CAS Number: 1034175-17-1 and a molecular weight of 336.21 . It has a linear formula of C11H14BRNO4S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14BRNO4S . It consists of a tert-butyl group, a bromophenyl group, a sulfonyl group, and a carbamate group .Aplicaciones Científicas De Investigación
Synthesis of N-(Boc) Hydroxylamines
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-butyl 3-bromophenylsulfonylcarbamate, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Synthesis of 3-Arylsulfonylquinolines
Tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, without any metals, leads to the synthesis of 3-arylsulfonylquinoline derivatives. This transformation is significant for the straightforward formation of a C-S bond and quinoline ring in a single step, indicating the potential of related tert-butyl compounds in pharmaceutical drug synthesis (Zhang et al., 2016).
Nanophase Separation and pH-Dependent Iridescence
Polysulfone-graft-poly(tert-butyl acrylate), synthesized by reacting lithiated polysulfone with bromine-end-functionalized poly(tert-butyl acrylate), demonstrates nanophase separation, where poly(tert-butyl acrylate) domains segregate to form nanometer-sized domains. This material showcases the potential of tert-butyl compounds in creating pH-responsive iridescent materials through hydrolysis, presenting applications in smart coatings and sensors (Lu, Liu, & Duncan, 2004).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used for the asymmetric synthesis of a broad range of amines, demonstrating the versatility of tert-butyl-based compounds in synthesizing chiral amines. These compounds serve as intermediates that activate the imines for nucleophilic addition and are easily removed post-reaction, facilitating the synthesis of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Oxidation and Chlorination Reactions
Tert-butyl-N-chlorocyanamide showcases versatility in organic synthesis for chlorination and oxidation reactions. Its high active chlorine content and solubility in organic solvents highlight the role of tert-butyl compounds in developing efficient, safe, and recyclable reagents for diverse organic transformations (Kumar & Kaushik, 2007).
Propiedades
IUPAC Name |
tert-butyl N-(3-bromophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLYKQBWUAXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)

![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)



![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
![(Prop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1469319.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
